Triammonium

Description

Properties

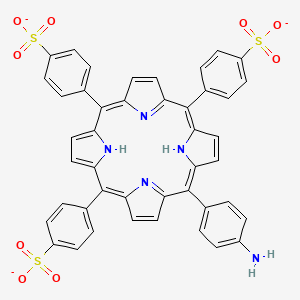

Molecular Formula |

C44H28N5O9S3-3 |

|---|---|

Molecular Weight |

866.9 g/mol |

IUPAC Name |

4-[20-(4-aminophenyl)-10,15-bis(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C44H31N5O9S3/c45-29-9-1-25(2-10-29)41-33-17-19-35(46-33)42(26-3-11-30(12-4-26)59(50,51)52)37-21-23-39(48-37)44(28-7-15-32(16-8-28)61(56,57)58)40-24-22-38(49-40)43(36-20-18-34(41)47-36)27-5-13-31(14-6-27)60(53,54)55/h1-24,46,49H,45H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)/p-3 |

InChI Key |

LYMXZAHQTVAWKE-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of High-Purity Triammonium Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity triammonium phosphate ((NH₄)₃PO₄), a compound of interest in various research and development applications. Due to its inherent instability, the synthesis of high-purity triammonium phosphate presents unique challenges. This document outlines the primary synthesis methodologies, purification techniques, and analytical protocols necessary for the successful preparation and characterization of this compound.

Introduction

Triammonium phosphate is a highly ammoniated phosphate salt that serves as a source of both ammonia and phosphate. Its instability, readily releasing ammonia to form the more stable diammonium hydrogen phosphate ((NH₄)₂HPO₄), necessitates carefully controlled synthesis and handling conditions.[1][2] The demand for high-purity triammonium phosphate is driven by its potential applications in specialized chemical synthesis and as a raw material in the pharmaceutical and materials science sectors.

Synthesis Methodologies

The synthesis of triammonium phosphate can be broadly categorized into two main approaches: the direct neutralization of phosphoric acid and the ammoniation of other ammonium phosphate salts.

Direct Neutralization of Phosphoric Acid

This method involves the direct reaction of phosphoric acid (H₃PO₄) with an excess of ammonia (NH₃).[3][4][5][6] The reaction is highly exothermic and requires careful temperature control to prevent the decomposition of the product.

Reaction: H₃PO₄ + 3NH₃ → (NH₄)₃PO₄[3][7]

A generalized laboratory procedure is as follows:

Experimental Protocol:

-

A solution of phosphoric acid is placed in a reaction vessel equipped with a cooling system and a means for efficient gas dispersion.

-

Gaseous ammonia is bubbled through the phosphoric acid solution at a controlled rate.

-

The temperature of the reaction mixture is maintained at a low temperature (typically below 10°C) to minimize the decomposition of triammonium phosphate.

-

The reaction is continued until the desired molar ratio of ammonia to phosphoric acid is achieved, which can be monitored by pH measurement.

-

The resulting crystalline triammonium phosphate is then isolated by filtration.

Ammoniation of Monoammonium or Diammonium Phosphate

An alternative approach involves the use of monoammonium phosphate (MAP) or diammonium phosphate (DAP) as starting materials.[8][9] These compounds are "over-ammoniated" by reacting them with additional ammonia to form triammonium phosphate. This method can offer better control over the reaction and is often employed in industrial settings.

Reaction (from DAP): (NH₄)₂HPO₄ + NH₃ → (NH₄)₃PO₄

Experimental Protocol:

-

A saturated solution of diammonium phosphate is prepared in a pressure-rated reaction vessel.

-

The vessel is sealed and pressurized with gaseous ammonia.

-

The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) and pressures (e.g., 0.3-0.6 MPa) to facilitate the formation of triammonium phosphate, as described in industrial patents.[8][9]

-

After the reaction is complete, the vessel is cooled, and the pressure is carefully released.

-

The crystalline triammonium phosphate is collected by filtration.

Purification of Triammonium Phosphate

Achieving high purity is critical for many applications. Recrystallization is a common technique for purifying solid compounds. However, due to the instability of triammonium phosphate, a carefully designed recrystallization protocol is necessary.

Experimental Protocol: Recrystallization

-

The crude triammonium phosphate is dissolved in a minimal amount of a suitable solvent at a low temperature. A solvent system in which the solubility of triammonium phosphate is significantly higher at slightly elevated temperatures compared to low temperatures is ideal.

-

The saturated solution is then slowly cooled to induce crystallization. Rapid cooling should be avoided as it can lead to the formation of smaller, less pure crystals.

-

The recrystallized product is then collected by vacuum filtration and washed with a small amount of the cold solvent.

-

The purified crystals should be dried under vacuum at a low temperature to remove residual solvent without causing decomposition.

Stabilization

Given the inherent instability of triammonium phosphate, the use of stabilizers during synthesis can be beneficial, particularly in industrial processes. Compounds such as urea and ammonium chloride have been patented as stabilizers to prevent the premature decomposition of triammonium phosphate.[8] These stabilizers are thought to form adducts or otherwise interact with the triammonium phosphate to increase its stability.

Data Presentation

The following tables summarize key parameters and potential outcomes for the synthesis of triammonium phosphate. It is important to note that specific, high-purity laboratory data is scarce in the public domain, and these tables are compiled from industrial patents and related literature.

Table 1: Synthesis Parameters for Triammonium Phosphate

| Parameter | Direct Neutralization of H₃PO₄ | Ammoniation of (NH₄)₂HPO₄ |

| Primary Reactants | Phosphoric Acid, Ammonia | Diammonium Phosphate, Ammonia |

| Reaction Temperature | Low (e.g., < 10°C) | Elevated (e.g., 60-80°C)[8][9] |

| Reaction Pressure | Atmospheric or slightly elevated | Elevated (e.g., 0.3-0.6 MPa)[8][9] |

| Key Process Control | Temperature, Rate of NH₃ addition | Pressure, Temperature |

| Reported Stabilizers | - | Urea, Ammonium Chloride[8] |

Table 2: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose |

| X-Ray Diffraction (XRD) | Structural identification and phase purity analysis.[10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (P-O, N-H) and confirmation of compound identity. |

| Titration Methods | Quantitative determination of phosphate and ammonium content.[11] |

| Elemental Analysis | Determination of the elemental composition (N, H, P). |

| Thermal Analysis (TGA/DSC) | Evaluation of thermal stability and decomposition behavior.[12] |

Mandatory Visualizations

Experimental Workflow for Direct Neutralization

Caption: Workflow for the synthesis of high-purity triammonium phosphate via direct neutralization.

Logical Relationship of Triammonium Phosphate and its Decomposition Products

Caption: Equilibrium relationship between triammonium phosphate and its primary decomposition product.

Conclusion

The synthesis of high-purity triammonium phosphate requires careful control of reaction conditions to mitigate its inherent instability. Both the direct neutralization of phosphoric acid and the over-ammoniation of other ammonium phosphates are viable synthesis routes, with the latter often favored for industrial-scale production due to better process control. Purification via recrystallization must be conducted at low temperatures to prevent product decomposition. The use of stabilizers may further enhance the yield and stability of the final product. A combination of analytical techniques, including XRD for structural confirmation and titration or elemental analysis for quantitative purity assessment, is essential for the thorough characterization of synthesized triammonium phosphate. Further research into optimized laboratory-scale synthesis and purification protocols is warranted to facilitate the availability of this compound for advanced research and development applications.

References

- 1. inorganic chemistry - Why is (tri-)ammonium phosphate ((NH4)3PO4) so unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 3. you-iggy.com [you-iggy.com]

- 4. brainly.com [brainly.com]

- 5. quora.com [quora.com]

- 6. 3 NH3 + H3PO4 → (NH4)3PO4 - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. webqc.org [webqc.org]

- 8. CN1312081C - Triammonium phosphate composite fertilizer and its making process - Google Patents [patents.google.com]

- 9. Manufacture method for triammonium phosphate compound fertilizer - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Titration and environmental phosphates | Chemistry Olympiad worked answers | RSC Education [edu.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

triammonium citrate crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of Triammonium Citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of triammonium citrate, ((NH₄)₃C₆H₅O₇). It consolidates crystallographic data, details experimental methodologies, and presents logical workflows for structure determination. The information is intended to serve as a valuable resource for researchers and professionals in the fields of crystallography, materials science, and pharmaceutical development.

Crystallographic Data

The crystal structure of triammonium citrate has been determined through single-crystal and powder X-ray diffraction techniques. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters for Triammonium Citrate [1]

| Temperature (K) | a (Å) | b (Å) | c (Å) | Volume (ų) |

| 200 | 10.775(6) | 14.715(7) | 6.165(2) | 977.5 |

| 300 | 10.826(3) | 14.803(4) | 6.187(1) | 990.7 |

Table 2: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Z | 4 |

| Radiation | MoKα |

| Data collection temperature | 200 K, 300 K |

Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) provided as supplementary material to the publication by Wheatley and Kaduk (2018) in the journal Powder Diffraction.[1]

Molecular Structure and Hydrogen Bonding

The crystal structure of triammonium citrate is characterized by an extensive network of hydrogen bonds. The citrate anion and the three ammonium cations are linked through N-H···O interactions. The hydroxyl group of the citrate molecule also participates in hydrogen bonding with a terminal carboxylate group[1]. These interactions are crucial in stabilizing the crystal lattice.

Experimental Protocols

Crystal Growth

Single crystals of triammonium citrate can be grown from a saturated aqueous solution by the slow evaporation method at room temperature. High-purity triammonium citrate salt is dissolved in deionized water to create a saturated solution. This solution is then left undisturbed in a controlled environment to allow for the gradual evaporation of the solvent, leading to the formation of well-defined single crystals over time.

X-ray Diffraction Analysis

A suitable single crystal of triammonium citrate is mounted on a goniometer head of a diffractometer. Data collection is typically performed at low temperatures (e.g., 200 K) to minimize thermal vibrations and obtain higher quality data. The crystal is irradiated with monochromatic X-rays (e.g., MoKα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms in the crystal.

For powder X-ray diffraction (PXRD) analysis, a polycrystalline sample of triammonium citrate is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder and analyzed using a powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with CuKα radiation. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is recorded. This pattern serves as a fingerprint of the crystalline phase and can be used for phase identification and Rietveld refinement to obtain accurate lattice parameters.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of triammonium citrate.

Historical Context of Triammonium Citrate Structure Determination

The determination of the correct crystal structure of triammonium citrate has a notable history involving an initial misidentification, which was later corrected.

Conclusion

The crystal structure of triammonium citrate has been unambiguously determined to be orthorhombic with the space group P2₁2₁2₁. The structure is stabilized by a comprehensive network of N-H···O hydrogen bonds. This technical guide provides the essential crystallographic data and experimental protocols for the analysis of this compound. The provided workflows offer a clear overview of the process of structure determination and the historical context of this particular crystal structure. For researchers in drug development, a thorough understanding of the solid-state structure of citrate salts is critical for formulation, stability, and bioavailability studies.

References

chemical properties of triammonium hexafluorosilicate

An In-depth Technical Guide on the Chemical Properties of Ammonium Hexafluorosilicate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user has requested information on "triammonium hexafluorosilicate." Following an extensive search, it has been determined that the correct chemical name for the compound of interest is Ammonium Hexafluorosilicate , with the chemical formula (NH₄)₂SiF₆. This document will proceed with the properties and data pertaining to this compound.

Core Chemical Properties

Ammonium hexafluorosilicate is a white, crystalline solid that is odorless.[1][2] It is a toxic chemical, like all salts of fluorosilicic acid.[2] The compound is known to exist in at least three crystalline polymorphs: a cubic α-form (corresponding to the mineral cryptohalite), a trigonal β-form (bararite), and a hexagonal γ-form.[3]

Physical and Chemical Data

The following table summarizes the key quantitative properties of ammonium hexafluorosilicate:

| Property | Value | Citation(s) |

| Molecular Formula | (NH₄)₂SiF₆ | [3] |

| Molecular Weight | 178.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 2.01 g/cm³ at 20 °C | [4] |

| Melting Point | Decomposes | [1] |

| Decomposition Temperature | Starts to decompose at elevated temperatures. | [1] |

| Solubility in Water | 18.6 g/100 mL at 17 °C | [4] |

| Odor | Odorless | [1] |

Reactivity and Stability

Ammonium hexafluorosilicate is stable under normal storage conditions.[5] However, it exhibits reactivity under specific conditions:

-

Hydrolysis: In aqueous solutions, it hydrolyzes, especially in alkaline water, to form fluoride ions.[1] The resulting solution is acidic.[2]

-

Reaction with Acids: Contact with strong acids can liberate toxic hydrogen fluoride gas.[5]

-

Corrosivity: It is corrosive to aluminum.[1] Due to its reaction with silicon-containing compounds in the presence of moisture, it should not be stored in glass containers.[5]

-

Thermal Decomposition: When heated to decomposition, it releases gaseous silicon tetrafluoride and forms a solid fluoride residue.[1] Toxic fumes of hydrogen fluoride, ammonia, and nitrogen oxides are also emitted.[1][2]

Experimental Protocols

Synthesis of Ammonium Hexafluorosilicate

A common laboratory synthesis involves the reaction of an ammonium fluoride source with a silicon source, such as silica gel.

Protocol:

-

A solution of ammonium fluoride is prepared by carefully adding an amine (e.g., ammonia, methylamine) to hydrofluoric acid in a plastic beaker at 0 °C.[6]

-

The mixture is stirred for a period of time (e.g., 2 hours) and then allowed to warm to room temperature.[6]

-

Silica gel is then slowly added to the ammonium fluoride solution.[6]

-

The resulting mixture is stirred, typically overnight.[6]

-

The solvent is subsequently removed by evaporation to yield the crystalline ammonium hexafluorosilicate product.[6]

Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be employed to determine the decomposition temperature and profile of ammonium hexafluorosilicate. The following is a general procedure adapted from a protocol for a similar compound.[7]

Protocol:

-

A small, accurately weighed sample (e.g., 5-10 mg) of ammonium hexafluorosilicate is placed into a TGA sample pan (e.g., alumina or platinum).

-

The sample is loaded into the TGA instrument.

-

The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[7]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature is identified as the temperature at which a significant loss of mass occurs.

Determination of Phase Transitions (Differential Scanning Calorimetry - DSC)

DSC is used to identify phase transitions and measure the enthalpy changes associated with them. The following is a general protocol.[8][9]

Protocol:

-

A small, accurately weighed sample (e.g., 5-10 mg) of ammonium hexafluorosilicate is hermetically sealed in a DSC pan (e.g., aluminum).[7]

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min) over a defined temperature range.[9]

-

The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks indicate phase transitions.

Visualizations

Reaction Pathways

Caption: Thermal decomposition pathway of ammonium hexafluorosilicate.

Caption: Hydrolysis pathway of ammonium hexafluorosilicate in water.

Experimental Workflows

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

- 1. Ammonium silicofluoride | F6Si.2H4N | CID 28145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AMMONIUM FLUOROSILICATE - Ataman Kimya [atamanchemicals.com]

- 3. Ammonium fluorosilicate - Wikipedia [en.wikipedia.org]

- 4. Ammonium hexafluorosilicate, 99.999%, (trace metal basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. xray.uky.edu [xray.uky.edu]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.williams.edu [web.williams.edu]

Unraveling the Thermal Degradation of Triammonium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal decomposition of key triammonium compounds: triammonium citrate, triammonium phosphate, and triammonium ethylenediaminetetraacetate (EDTA). Understanding the thermal stability and decomposition pathways of these compounds is critical in various scientific and industrial applications, including pharmaceuticals, materials science, and chemical synthesis. This document provides a comprehensive overview of their decomposition behavior, supported by quantitative data, detailed experimental protocols, and visual representations of decomposition pathways and experimental workflows.

Thermal Decomposition of Triammonium Citrate

Triammonium citrate, a fully neutralized salt of citric acid, undergoes a characteristic thermal decomposition process. Its stability and decomposition products are of significant interest in fields where it is used as a buffering agent and a nutrient source.

Quantitative Data

The thermal decomposition of triammonium citrate has been investigated primarily using thermogravimetric analysis (TGA). The key quantitative data from these studies are summarized in the table below.

| Parameter | Value | Reference |

| Decomposition Onset Temperature | ~185 °C | [1][2] |

| Peak Decomposition Temperature | ~201 °C | [1] |

| Mass Loss | Corresponds to the loss of one molecule of ammonia (NH₃) and two molecules of water (H₂O) | [1] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

A detailed methodology for analyzing the thermal decomposition of triammonium citrate using TGA is as follows:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small sample of triammonium citrate (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Decomposition Pathway

The thermal decomposition of triammonium citrate is believed to proceed through the loss of ammonia and water. A proposed pathway is the formation of intermediate amide and imide structures, ultimately leading to the release of volatile products.

Thermal Decomposition of Triammonium Phosphate

Triammonium phosphate is a compound that is known to be unstable, even at room temperature, readily losing ammonia. Its thermal decomposition is a multi-step process involving the sequential loss of ammonia molecules.

Quantitative Data

The thermal decomposition of triammonium phosphate is characterized by a stepwise loss of ammonia, leading to the formation of various ammonium phosphate intermediates and ultimately phosphoric acid.

| Parameter | Value | Reference |

| Initial Decomposition | Room Temperature (slow) | [1] |

| Step 1: (NH₄)₃PO₄ → (NH₄)₂HPO₄ + NH₃ | ~70 °C | [1] |

| Further Decomposition to NH₄H₂PO₄ | Higher Temperatures | [1] |

| Final Decomposition to Polyphosphoric Acid | High Temperatures | [1] |

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

A combined DSC-TGA analysis provides comprehensive information on the thermal decomposition of triammonium phosphate.

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

-

Sample Preparation: A small, accurately weighed sample of triammonium phosphate (typically 5-10 mg) is placed in a sealed aluminum or an open platinum pan, depending on the desired atmospheric control.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a temperature sufficient to observe all decomposition steps (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA data reveals the mass loss at each decomposition step, while the DSC data shows the endothermic or exothermic nature of these transitions.

Decomposition Pathway

The thermal decomposition of triammonium phosphate is a sequential process involving the loss of ammonia to form diammonium phosphate, then monoammonium phosphate, and finally phosphoric acid, which can further polymerize at higher temperatures.

Thermal Decomposition of Triammonium Ethylenediaminetetraacetate (EDTA)

There is a significant lack of specific experimental data on the thermal decomposition of pure triammonium ethylenediaminetetraacetate in the scientific literature. However, the thermal behavior of EDTA and its metal complexes has been studied, providing some insight into the potential decomposition pathways.

Quantitative Data

Due to the absence of specific data for triammonium EDTA, the following table provides general information on the thermal decomposition of EDTA and its salts. It is important to note that these values may not directly correspond to the triammonium salt.

| Compound | Decomposition Onset Temperature | Decomposition Products | Reference |

| EDTA (acid form) | ~200 °C | Stepwise decarboxylation | |

| Disodium EDTA | Decomposes above 240 °C | Toxic fumes of nitrogen oxides and sodium oxides | |

| Metal-EDTA Complexes | Varies depending on the metal | Complex decomposition involving ligand breakdown |

Experimental Protocol: General Approach for Thermal Analysis

A general methodology for investigating the thermal decomposition of a novel or uncharacterized compound like triammonium EDTA would involve the following:

-

Techniques: A combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and/or Fourier Transform Infrared Spectroscopy (FTIR) would be ideal to identify the evolved gases. Differential Scanning Calorimetry (DSC) would provide information on the energetics of the decomposition process.

-

Sample Preparation: A small, pure sample would be required.

-

Atmosphere: Both inert (e.g., nitrogen, argon) and oxidative (air) atmospheres should be used to understand the decomposition mechanism under different conditions.

-

Temperature Program: A heating rate of 10-20 °C/min from ambient to a high temperature (e.g., 800 °C) would likely be sufficient to observe the complete decomposition.

-

Data Analysis: TGA would quantify mass loss, DSC would identify thermal events (endothermic/exothermic), and MS/FTIR would identify the chemical nature of the evolved gases, allowing for the elucidation of the decomposition pathway.

Postulated Decomposition Pathway

Based on the known decomposition of EDTA and its derivatives, the thermal decomposition of triammonium EDTA would likely involve the initial loss of ammonia followed by the breakdown of the EDTA backbone. The decomposition of the EDTA molecule itself is a complex process involving decarboxylation (loss of CO₂) and cleavage of the C-N bonds.

Conclusion

This technical guide provides a consolidated overview of the thermal decomposition of triammonium citrate, triammonium phosphate, and the projected behavior of triammonium EDTA. The provided quantitative data, experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals working with these compounds. While the thermal decomposition of triammonium citrate and phosphate is relatively well-characterized, further research is needed to elucidate the specific thermal behavior of triammonium EDTA. The methodologies and analytical approaches outlined in this guide can serve as a foundation for such future investigations.

References

An In-depth Technical Guide to the Solubility of Triammonium Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triammonium phosphate ((NH₄)₃PO₄) in common organic solvents. Due to the limited availability of quantitative data, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining the solubility of sparingly soluble inorganic salts in organic media.

Core Concepts in Solubility

The dissolution of an ionic compound like triammonium phosphate in a solvent is governed by the principle of "like dissolves like." This means that polar solvents are more likely to dissolve polar or ionic compounds, while nonpolar solvents are better suited for nonpolar solutes. The process involves the overcoming of the lattice energy of the salt by the solvation energy released when solvent molecules surround the individual ions.

Triammonium phosphate is a highly polar, ionic inorganic salt. Organic solvents, on the other hand, exhibit a wide range of polarities. Protic solvents, such as alcohols, can engage in hydrogen bonding, while aprotic polar solvents, like DMSO and DMF, have high dipole moments but lack O-H or N-H bonds. The interaction between the ammonium and phosphate ions and the functional groups of the organic solvent molecules dictates the extent of solubility.

Solubility of Triammonium Phosphate: A Qualitative Overview

The available qualitative data is summarized in the table below.

| Organic Solvent | Chemical Formula | Solvent Type | Reported Solubility of Triammonium Phosphate |

| Methanol | CH₃OH | Polar Protic | No quantitative data available; expected to be very low. |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Insoluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | No quantitative data available; expected to be very low. |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | No quantitative data available; expected to be very low. |

It is important to note that while the solubility of triammonium phosphate in pure organic solvents is negligible, the solubility of other ammonium phosphates, such as monoammonium phosphate (MAP) and diammonium phosphate (DAP), has been studied in aqueous-organic mixtures. In these cases, the solubility of the ammonium phosphate salt generally decreases as the proportion of the organic solvent in the mixture increases.

Experimental Protocols for Determining Solubility

For researchers needing to quantify the solubility of triammonium phosphate or other sparingly soluble inorganic salts in organic solvents, the following experimental protocols can be employed.

This is a widely used method for determining the solubility of a compound in a given solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Triammonium phosphate (or other inorganic salt)

-

Organic solvent of interest

-

Temperature-controlled shaker or stirrer

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., ICP-OES for phosphorus, ion chromatography for phosphate and ammonium ions, or a specific ion electrode)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of triammonium phosphate to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a temperature-controlled shaker or on a stirrer. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the solution using a syringe filter compatible with the organic solvent. This step is critical to avoid including any solid particles in the sample for analysis.

-

Sample Dilution: Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute with an appropriate solvent to a concentration that is within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of either the cation (ammonium) or the anion (phosphate).

-

Calculation: Calculate the solubility of triammonium phosphate in the organic solvent, typically expressed in g/100 mL, mg/L, or mol/L.

This method is suitable for determining the solubility of compounds that have a detectable change in a physical property of the solution upon dissolution.

Principle: The solute is gradually added to a known volume of the solvent at a constant temperature until the solution becomes saturated, which is indicated by the appearance of a persistent solid phase or a change in a physical property of the solution (e.g., conductivity, refractive index).

Apparatus and Materials:

-

Triammonium phosphate (or other inorganic salt)

-

Organic solvent of interest

-

Jacketed glass vessel with a temperature-controlled circulator

-

Stirrer

-

Analytical balance

-

Optional: Conductivity meter or refractometer

Procedure:

-

Solvent Preparation: Add a precise volume of the organic solvent to the jacketed glass vessel and allow it to equilibrate to the desired temperature.

-

Titration with Solute: While stirring, add small, accurately weighed portions of triammonium phosphate to the solvent.

-

Observation: After each addition, allow sufficient time for the solute to dissolve completely. The point of saturation is reached when a small amount of the added solid no longer dissolves and remains as a persistent suspension.

-

Endpoint Determination (with instrumentation): If using a conductivity meter or refractometer, record the reading after each addition. A plot of the physical property versus the amount of added solute will show a change in slope at the saturation point.

-

Calculation: The total mass of the solute that dissolved in the known volume of the solvent at the saturation point represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the equilibrium concentration method of solubility determination.

Caption: Workflow for the Equilibrium Concentration Method.

Conclusion

While quantitative data on the solubility of triammonium phosphate in organic solvents is scarce, it is widely reported to be insoluble in common non-aqueous media such as ethanol and acetone. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice between the equilibrium concentration method and the dynamic method will depend on the available analytical instrumentation and the specific requirements of the research. Given the expected low solubility, sensitive analytical techniques are recommended for accurate quantification.

References

molecular formula and structure of triammonium citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triammonium citrate, detailing its chemical structure, physicochemical properties, and key applications relevant to research and development. The information is intended to support professionals in leveraging this versatile compound in various scientific and pharmaceutical contexts.

Molecular Formula and Structure

Triammonium citrate is the ammonium salt of citric acid. In this compound, all three carboxylic acid groups of the citric acid molecule are deprotonated and have formed ionic bonds with ammonium ions (NH₄⁺).[1][2][3][4]

-

Linear Formula: HOC(CO₂NH₄)(CH₂CO₂NH₄)₂

-

Structure: Triammonium citrate is comprised of a central citrate anion and three ammonium cations. The citrate anion provides a backbone with three carboxylate groups and one hydroxyl group, which are available for chelation and buffering.

Physicochemical Properties

Triammonium citrate is a white, crystalline, or granular solid that is highly soluble in water.[1][8][9] It is known for its buffering capacity and its ability to act as a chelating agent.[2][8][10][11] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3458-72-8 | [5] |

| Molecular Weight | 243.22 g/mol | [6][7] |

| Appearance | White crystalline powder/solid | [1][2][7] |

| Melting Point | ~185 °C (with decomposition) | [12] |

| Solubility in Water | >1000 g/L | [8] |

| pH (5% aqueous solution) | 6.0 - 8.0 | [12][13] |

| pKa Values (of Citric Acid at 25°C) | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 | [1][5][14] |

Experimental Protocols

This section details methodologies for key experiments and applications involving citrate compounds, which are directly applicable to triammonium citrate.

3.1. Preparation of a 0.1 M Citrate Buffer Solution

Citrate buffers are widely used in biological and chemical research due to their buffering capacity over a pH range of approximately 3.0 to 6.2.[15][16] This protocol describes the preparation of a citrate buffer using triammonium citrate and citric acid.

Materials:

-

Triammonium citrate (MW: 243.22 g/mol )

-

Citric acid, anhydrous (MW: 192.12 g/mol )

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

-

Prepare Stock Solutions:

-

0.1 M Citric Acid: Dissolve 1.921 g of anhydrous citric acid in deionized water and bring the final volume to 100 mL in a volumetric flask.

-

0.1 M Triammonium Citrate: Dissolve 2.432 g of triammonium citrate in deionized water and bring the final volume to 100 mL in a volumetric flask.

-

-

Buffer Preparation:

-

To prepare a buffer of a specific pH, mix the stock solutions in the ratios indicated in established tables for citrate buffers. For example, to achieve a pH of approximately 5.0, you would mix a larger volume of the triammonium citrate solution with a smaller volume of the citric acid solution.

-

Alternatively, start with the 0.1 M triammonium citrate solution and adjust the pH downwards by adding the 0.1 M citric acid solution until the desired pH is reached.

-

-

pH Adjustment:

-

Place a calibrated pH electrode in the buffer solution.

-

Slowly add 0.1 M HCl or 0.1 M NaOH to make fine adjustments to the pH until the target value is achieved.

-

-

Final Volume:

-

Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume (e.g., 1 L).

-

-

Storage:

3.2. Synthesis of Citrate-Stabilized Silver Nanoparticles (AgNPs)

Citrate ions are commonly used as both a reducing agent and a stabilizing agent in the synthesis of metallic nanoparticles.[19][20][21][22] This protocol is adapted for the use of triammonium citrate.

Materials:

-

Silver nitrate (AgNO₃)

-

Triammonium citrate

-

Deionized water

-

Heating mantle with magnetic stirring

-

Erlenmeyer flasks and beakers

-

Condenser

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 1 mM solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.

-

Prepare a 1% (w/v) solution of triammonium citrate in deionized water.

-

-

Synthesis Reaction:

-

In a clean Erlenmeyer flask, add 50 mL of the 1 mM AgNO₃ solution.

-

Heat the solution to a rolling boil while stirring vigorously.

-

To the boiling solution, quickly add 5 mL of the 1% triammonium citrate solution.

-

The solution will undergo a series of color changes, typically from colorless to a pale yellow, then to a deeper yellow or reddish-brown, indicating the formation of silver nanoparticles.

-

-

Reaction Completion and Cooling:

-

Continue heating and stirring the solution for approximately 15-20 minutes until the color is stable.

-

Remove the flask from the heat and allow it to cool to room temperature while stirring.

-

-

Characterization:

-

The synthesized AgNPs can be characterized using UV-Visible spectroscopy, which should show a characteristic surface plasmon resonance peak for silver nanoparticles (typically around 400-450 nm).

-

-

Storage:

-

Store the colloidal silver nanoparticle solution in a dark bottle at 4°C to prevent aggregation.

-

Key Applications and Logical Relationships

Triammonium citrate's utility stems from the chemical properties of the citrate ion, particularly its role as a buffer and a chelating agent.

4.1. Buffering Action

The citrate ion is the conjugate base of the weak triprotic citric acid. The presence of three carboxylate groups allows it to buffer effectively across a range of pH values. This is critical in pharmaceutical formulations to maintain the stability and solubility of active pharmaceutical ingredients (APIs) and in biological assays to ensure optimal enzyme activity.[9][11]

4.2. Chelation of Metal Ions

The carboxylate and hydroxyl groups of the citrate ion can form stable complexes with multivalent metal cations. This process, known as chelation, is fundamental to many of its applications. For example, in drug development, it can be used to sequester trace metal ions that might otherwise catalyze the degradation of an API. In industrial settings, it's used for rust removal and water treatment by sequestering iron and calcium ions.[8][10] The diagram below illustrates the chelation of a generic divalent metal ion (M²⁺) by the citrate anion.

Caption: Chelation of a metal ion by a citrate anion.

References

- 1. Citric Acid [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. library.gwu.edu [library.gwu.edu]

- 4. fao.org [fao.org]

- 5. Citric acid - Wikipedia [en.wikipedia.org]

- 6. Triammonium;citrate | C6H17N3O7 | CID 13725959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triammonium citrate | C6H17N3O7 | CID 18954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TRIAMMONIUM CITRATE - Ataman Kimya [atamanchemicals.com]

- 9. Buy Triammonium Citrate; Price, Uses, and Analysis- Shanghai Chemex [shanghaichemex.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 3458-72-8 CAS | tri-AMMONIUM CITRATE | Buffer Substances | Article No. 01150 [lobachemie.com]

- 13. What Is The Use Of Triammonium Citrate? - Kands [kandschemical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. promega.com [promega.com]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. Citrate Buffer recipe - Sharebiology [sharebiology.com]

- 19. Synthesis of Citrate-Stabilized Silver Nanoparticles Modified by Thermal and pH Preconditioned Tannic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 21. Synthesis of Silver Nanoparticles [protocols.io]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of Triammonium Borate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the species formed in an aqueous solution of triammonium borate. Due to the limited evidence for the existence of stable, solid triammonium borate, (NH₄)₃BO₃, under standard conditions, this document focuses on the characterization of the equilibrium mixture of ammonium ions and various borate species present in an aqueous solution prepared by the reaction of boric acid and ammonia. This guide details the experimental protocols for solution preparation and characterization using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative spectroscopic data are summarized in structured tables, and logical workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the structural and dynamic properties of ammonium borate solutions.

Introduction

Ammonium borates are a class of compounds with applications in various fields, including as flame retardants, corrosion inhibitors, and in the synthesis of other boron-containing materials. While the simple stoichiometry of triammonium borate, (NH₄)₃BO₃, is recognized, its isolation as a stable solid has not been well-documented in scientific literature. Instead, the interaction between boric acid and ammonia in an aqueous medium results in a dynamic equilibrium involving ammonium ions (NH₄⁺) and a series of mononuclear and polynuclear borate anions. The distribution of these borate species is highly dependent on factors such as concentration, pH, and temperature.

This guide provides a detailed spectroscopic framework for identifying and quantifying the major species present in an "ammonium borate" aqueous solution, which is critical for understanding its chemical behavior and for quality control in its applications.

Synthesis of Ammonium Borate Solution

The preparation of an ammonium borate solution for spectroscopic analysis is a straightforward acid-base reaction.

Experimental Protocol: Preparation of an Ammonium Borate Stock Solution

Materials:

-

Boric acid (H₃BO₃), analytical grade

-

Ammonium hydroxide solution (NH₄OH), ~28-30% NH₃ basis

-

Deionized water

Procedure:

-

Dissolve a known mass of boric acid in deionized water with gentle heating and stirring to create a boric acid solution of a desired molarity (e.g., 0.1 M).

-

Cool the boric acid solution to room temperature.

-

While stirring, slowly add a stoichiometric amount of ammonium hydroxide solution to the boric acid solution. For the formation of a solution containing the conceptual (NH₄)₃BO₃, a 3:1 molar ratio of ammonia to boric acid is required.

-

Monitor the pH of the solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

-

Allow the solution to equilibrate at room temperature before spectroscopic analysis.

Spectroscopic Characterization

The characterization of an ammonium borate solution involves a combination of vibrational and nuclear magnetic resonance spectroscopy to identify the cationic and anionic species present.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups and molecular structures of the species in solution.

3.1.1. Experimental Protocols

-

FTIR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for aqueous solutions.

-

Sample Preparation: A small aliquot of the ammonium borate solution is placed directly onto the ATR crystal.

-

Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of deionized water should be collected and subtracted from the sample spectrum to minimize water interference bands.

-

-

Raman Spectroscopy:

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: The ammonium borate solution is placed in a quartz cuvette.

-

Data Acquisition: Spectra are collected over a relevant spectral range (e.g., 200-4000 cm⁻¹) with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

-

3.1.2. Spectral Interpretation and Data

The vibrational spectra of an ammonium borate solution will exhibit characteristic bands for the ammonium ion (NH₄⁺) and the various borate species in equilibrium.

Table 1: Vibrational Spectroscopy Data for Species in Ammonium Borate Solution

| Species | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | References |

| NH₄⁺ | ν₁ (symmetric stretch) | - | ~3040 (inactive in IR) | [1] |

| ν₂ (symmetric bend) | ~1680 | ~1680 | [1] | |

| ν₃ (asymmetric stretch) | ~3145 | ~3145 | [1] | |

| ν₄ (asymmetric bend) | ~1400 | ~1400 | [1] | |

| B(OH)₃ | ν₁ (B-O symmetric stretch) | ~880 | 877 | [2] |

| B(OH)₄⁻ | ν₁ (B-O symmetric stretch) | ~745 | 735 | [2] |

| ν (B-O asymmetric stretch) | ~950 | - | [3] | |

| Polyborates | ||||

| [B₃O₃(OH)₄]⁻ | Symmetric ring breathing | - | 599 | [2] |

| [B₅O₆(OH)₄]⁻ | Symmetric ring breathing | - | 521 | [2] |

Note: The exact peak positions can vary with concentration and pH.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a highly effective technique for speciating the different borate anions in solution, as the chemical shift is sensitive to the coordination number and local environment of the boron atom.

3.2.1. Experimental Protocol

-

Instrument: A high-field NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: The ammonium borate solution is placed in a standard 5 mm NMR tube. A quartz NMR tube is recommended to avoid background signals from borosilicate glass.[4]

-

Data Acquisition: ¹¹B NMR spectra are typically acquired at a high frequency (e.g., >128 MHz). Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common external standard (δ = 0 ppm).

3.2.2. Spectral Interpretation and Data

The ¹¹B NMR spectrum of an ammonium borate solution will show distinct signals corresponding to trigonal (BO₃) and tetrahedral (BO₄) boron environments.

Table 2: ¹¹B NMR Chemical Shift Data for Borate Species in Aqueous Solution

| Boron Species | Coordination | Chemical Shift (δ, ppm) | References |

| B(OH)₃ (Boric Acid) | Trigonal | ~19.5 | [4] |

| B(OH)₄⁻ (Tetrahydroxyborate) | Tetrahedral | ~1.5 - 3.0 | [5] |

| Polyborate ions | Trigonal & Tetrahedral | ~1 to 21 | [5] |

The relative integration of these signals can be used to determine the distribution of the different borate species at equilibrium.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an ammonium borate solution.

Interrelation of Spectroscopic Techniques

This diagram shows the relationship between the spectroscopic techniques and the structural information they provide for the components of an ammonium borate solution.

Conclusion

The spectroscopic characterization of "triammonium borate" is most accurately approached by analyzing the equilibrium species in an aqueous solution of boric acid and ammonia. This guide provides the necessary experimental protocols and reference data for utilizing FTIR, Raman, and ¹¹B NMR spectroscopy to identify and understand the distribution of ammonium ions and various borate anions. The presented workflows and data tables serve as a valuable resource for researchers and professionals in the consistent and accurate characterization of ammonium borate systems.

References

- 1. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Polyborates in aqueous borate solution: a Raman and DFT theory investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-Depth Technical Guide on the Thermodynamic Properties of Triammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium phosphate, (NH₄)₃PO₄, is an inorganic compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessments, and formulation development. This technical guide provides a comprehensive overview of the core thermodynamic properties of triammonium phosphate, including its formation energetics, thermal stability, and solubility characteristics. All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are described.

Core Thermodynamic Properties

The thermodynamic stability and behavior of triammonium phosphate are defined by several key parameters. These properties dictate the energy changes associated with its formation and decomposition, as well as its behavior in solution.

Energetics of Formation

The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) are fundamental to understanding the energetic landscape of triammonium phosphate.

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -1671.9[1] | kJ/mol |

| Standard Molar Entropy (S°) | Data not available in solid state | J/mol·K |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |

The standard enthalpy of formation for solid triammonium phosphate is reported to be -1671.9 kJ/mol[1]. This negative value indicates that the formation of triammonium phosphate from its constituent elements in their standard states is an exothermic process, suggesting a thermodynamically favorable formation from an elemental standpoint. However, it is crucial to consider the compound's stability in real-world conditions.

Thermal Stability and Decomposition

Triammonium phosphate is known to be thermally unstable. It readily decomposes upon heating, and even at room temperature, it can exhibit instability, evolving ammonia.[1] The primary decomposition reaction involves the loss of ammonia to form diammonium hydrogen phosphate ((NH₄)₂HPO₄).

(NH₄)₃PO₄(s) → (NH₄)₂HPO₄(s) + NH₃(g)

Further heating can lead to the formation of monoammonium phosphate (NH₄H₂PO₄) and eventually polyphosphoric acids with the release of more ammonia. This inherent instability is a critical consideration in its handling, storage, and application.

The thermal decomposition of ammonium phosphates, including triammonium phosphate, can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry. DSC measures the heat flow into or out of a sample as it is heated, revealing transition temperatures and enthalpies of reaction.

Heat Capacity

| Property | Value | Units | Temperature (°C) |

| Heat Capacity (Cp) | Specific data not available | J/mol·K | Not specified |

Experimentally, the heat capacity of solids can be determined using various calorimetric methods, such as the method of mixtures or adiabatic calorimetry.

Solubility

Triammonium phosphate is highly soluble in water.[1][2] The solubility is a key parameter for its use in aqueous solutions and for purification through crystallization.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 25 | 58.0[1] |

While a comprehensive solubility curve as a function of temperature is not available in the public literature, the solubility of salts like triammonium phosphate generally increases with temperature.

Experimental Protocols

Detailed experimental protocols specifically for the determination of all thermodynamic properties of triammonium phosphate are not extensively documented in readily available literature. However, this section outlines the general methodologies that are typically employed for such determinations.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a salt like triammonium phosphate is often determined indirectly using solution calorimetry and Hess's Law.

Workflow for Enthalpy of Formation Determination

Caption: Workflow for determining the enthalpy of formation of triammonium phosphate.

Methodology:

-

Sample Preparation: A pure sample of triammonium phosphate is synthesized and characterized.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change.

-

Enthalpy of Solution Measurement: A precisely weighed sample of triammonium phosphate is dissolved in a known volume of a suitable solvent (often a dilute acid to prevent hydrolysis) within the calorimeter. The resulting temperature change is meticulously recorded to calculate the enthalpy of solution.

-

Measurement of Related Enthalpies: The enthalpies of reaction for the components of the formation reaction (e.g., ammonia and phosphoric acid) in the same solvent are also measured calorimetrically.

-

Application of Hess's Law: The standard enthalpy of formation of triammonium phosphate is then calculated by combining the measured enthalpies of solution/reaction with the known standard enthalpies of formation of the other reactants and products in the thermochemical cycle.

Determination of Solubility

The solubility of triammonium phosphate at various temperatures can be determined using the isothermal equilibrium method.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of triammonium phosphate.

Methodology:

-

Equilibrium Saturation: An excess amount of solid triammonium phosphate is added to a known volume of deionized water in a thermostated vessel.

-

Temperature Control: The temperature of the vessel is precisely controlled and maintained at the desired value.

-

Agitation: The mixture is continuously agitated for a sufficient period to ensure that equilibrium between the solid and the solution is reached.

-

Sampling: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the clear saturated supernatant is carefully withdrawn using a filtered syringe to avoid including any solid particles.

-

Concentration Analysis: The concentration of triammonium phosphate in the sample is determined by a suitable analytical method, such as gravimetric analysis (evaporating the solvent and weighing the residue), titration, or ion chromatography.

-

Data Collection: This procedure is repeated at various temperatures to generate a set of solubility data points.

Relationship Between Thermodynamic Properties

The fundamental thermodynamic properties are interconnected through the Gibbs free energy equation, which is a cornerstone of chemical thermodynamics. This relationship allows for the prediction of the spontaneity of processes and the position of chemical equilibrium.

Caption: Relationship between key thermodynamic properties.

The Gibbs free energy change (ΔG) for a process is related to the enthalpy change (ΔH) and the entropy change (ΔS) at a constant temperature (T) by the equation:

ΔG = ΔH - TΔS

-

A negative ΔG indicates a spontaneous process.

-

A positive ΔG indicates a non-spontaneous process.

-

ΔG = 0 indicates that the system is at equilibrium.

For triammonium phosphate, its thermal instability suggests that the Gibbs free energy of its decomposition into diammonium hydrogen phosphate and ammonia is negative under ambient conditions.

Conclusion

This technical guide has summarized the key available thermodynamic properties of triammonium phosphate and outlined the standard experimental methodologies for their determination. While a value for the standard enthalpy of formation is established, further experimental work is required to determine a comprehensive set of thermodynamic data, including standard molar entropy, Gibbs free energy of formation, and temperature-dependent heat capacity and solubility. Such data are indispensable for the precise control and optimization of processes involving this compound in research and industrial applications. The inherent thermal instability of triammonium phosphate remains a paramount consideration for its practical use.

References

Triammonium Salts of Dithiocarbamic Acids: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of triammonium salts of dithiocarbamic acids, a class of compounds with significant potential in various research and drug development applications. This document elucidates their core chemical principles, synthesis, and biological activities, with a focus on their mechanisms of action. It is important to note that while the term "triammonium" might be interpreted in several ways, in the context of dithiocarbamate salts, it most commonly refers to the cation formed from a tertiary amine, such as triethylamine, resulting in a trialkylammonium salt. This guide will focus on these trialkylammonium salts, with triethylammonium dithiocarbamate serving as a primary example.

Chemical Properties and Stability

Trialkylammonium salts of dithiocarbamic acids are typically pale-colored solids soluble in water and polar organic solvents[1]. The stability of these compounds is a critical consideration for their application. Dithiocarbamates are known to be unstable in acidic conditions, readily decomposing into carbon disulfide and the corresponding amine[2]. Therefore, it is recommended to prepare solutions fresh for experimental use. In alkaline conditions, their stability is significantly improved[2].

Table 1: Physicochemical Properties of Triethylammonium Chloride

| Property | Value | Reference |

| Molecular Formula | C6H16ClN | [3] |

| Molecular Weight | 137.65 g/mol | [1] |

| Melting Point | 255-258 °C | [1] |

| Solubility in Water | 1440 g/L | [1] |

| pH (10 g/L in H₂O) | 5 (at 20 °C) | [1] |

Note: Data for triethylammonium chloride is provided as a reference for the cation's general properties.

Synthesis of Trialkylammonium Dithiocarbamates

The synthesis of trialkylammonium salts of dithiocarbamic acids is a straightforward process involving the reaction of a secondary amine with carbon disulfide in the presence of a tertiary amine, which acts as a base.

General Experimental Protocol: Synthesis of Triethylammonium N,N-diethyldithiocarbamate

This protocol describes the synthesis of a representative trialkylammonium dithiocarbamate salt.

Materials:

-

Diethylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve diethylamine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution using a dropping funnel. A white precipitate may start to form.

-

To this mixture, add triethylamine (1 equivalent) dropwise. The triethylamine acts as a base to deprotonate the in-situ formed dithiocarbamic acid.

-

Allow the reaction mixture to stir in the ice bath for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 1-2 hours.

-

The resulting precipitate, triethylammonium N,N-diethyldithiocarbamate, is collected by filtration.

-

Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Diagram 1: Synthesis of Triethylammonium N,N-diethyldithiocarbamate

References

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium chloride, a quaternary ammonium salt, is a versatile compound with applications ranging from a reagent in organic synthesis to a component in pharmaceutical formulations. This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed experimental protocols for two common synthetic routes are presented: the reaction of trimethylamine with hydrochloric acid and the reaction of ammonium chloride with paraformaldehyde. The guide further details the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for easy reference, and key experimental workflows are visualized using logical diagrams. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of trimethylammonium chloride.

Synthesis of Trimethylammonium Chloride

Trimethylammonium chloride can be synthesized through several methods. Two of the most common laboratory-scale preparations are the direct acid-base reaction between trimethylamine and hydrochloric acid, and the reaction of ammonium chloride with paraformaldehyde.

Synthesis from Trimethylamine and Hydrochloric Acid

This method is a straightforward acid-base neutralization reaction.

Reaction: (CH₃)₃N + HCl → [(CH₃)₃NH]⁺Cl⁻

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section. This method is advantageous due to its simplicity and high yield.

Synthesis from Ammonium Chloride and Paraformaldehyde

This method provides an alternative route to trimethylammonium chloride, particularly when handling gaseous trimethylamine is less desirable.

Reaction: 2 NH₄Cl + 9 (CH₂O)n → 2 (CH₃)₃N·HCl + 3 H₂O + 3 CO₂[1]

This reaction involves the formation of trimethylamine in situ, which is then protonated by hydrochloric acid. A detailed protocol for this procedure, adapted from Organic Syntheses, is available in the "Experimental Protocols" section. The reported yield for this method is approximately 89%.[1][2]

Characterization of Trimethylammonium Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized trimethylammonium chloride. The following techniques are commonly employed.

Physicochemical Properties

Trimethylammonium chloride is a white, crystalline, and hygroscopic solid.[3] It is highly soluble in water and ethanol.[3]

Table 1: Physicochemical Properties of Trimethylammonium Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀ClN | [3] |

| Molecular Weight | 95.57 g/mol | [3] |

| Melting Point | 283-284 °C (decomposes) | [4] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water and ethanol | [4] |

| pH (100 g/L in H₂O at 20°C) | 5 | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of trimethylammonium chloride is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak is influenced by the solvent and the concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance corresponding to the three equivalent methyl carbons.

The FTIR spectrum of trimethylammonium chloride displays characteristic absorption bands. Key peaks include the N-H stretching vibration of the ammonium group and various C-H bending and stretching vibrations of the methyl groups. The presence of a broad band in the region of 3000 cm⁻¹ is indicative of the N-H bond.

Mass spectrometry of trimethylammonium chloride will show the molecular ion peak corresponding to the trimethylammonium cation [(CH₃)₃NH]⁺. The fragmentation pattern is expected to be relatively simple, with potential loss of methyl groups.

Experimental Protocols

Synthesis of Trimethylammonium Chloride from Trimethylamine and Hydrochloric Acid

Materials:

-

Trimethylamine solution (e.g., 40% in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured amount of trimethylamine solution.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid from the dropping funnel with continuous stirring. Monitor the pH to ensure it is acidic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain a white solid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure trimethylammonium chloride crystals.

-

Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Synthesis of Trimethylammonium Chloride from Ammonium Chloride and Paraformaldehyde[1]

Materials:

-

Ammonium chloride (NH₄Cl), technical grade

-

Paraformaldehyde

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

5-L round-bottom flask

-

Reflux condenser

-

Oil bath

-

Separatory funnel

-

Distillation apparatus

-

Receiving flask

Procedure:

-

Thoroughly mix 500 g (9.35 moles) of technical ammonium chloride and 1330 g (14.8 moles) of paraformaldehyde in a 5-L round-bottom flask fitted with a long reflux condenser.[1]

-

Gradually heat the mixture in an oil bath. A vigorous evolution of carbon dioxide will begin between 85°C and 105°C.[1]

-

Remove the heat source if the reaction becomes too violent. Allow the reaction to proceed without external heating until the gas evolution subsides (approximately 1.5 hours).[1]

-

Resume heating and raise the bath temperature to about 160°C. Maintain this temperature until the evolution of carbon dioxide practically ceases (2.5 to 3.5 hours).[1]

-

Allow the reaction mixture to cool. Set up the apparatus for distillation, with a separatory funnel inserted in the flask and the condenser arranged for downward distillation. The condenser outlet should lead to a receiver containing 930 cc of concentrated hydrochloric acid.[1]

-

Slowly add a solution of 1100 g of sodium hydroxide in 2 L of water to the reaction mixture through the separatory funnel. The liberated trimethylamine will distill over and be trapped in the hydrochloric acid.[1]

-

After the addition of the sodium hydroxide solution is complete, gently heat the reaction flask for 10-15 minutes to ensure all the trimethylamine has distilled.[1]

-

Evaporate the hydrochloric acid solution in the receiver, initially over a flame and then on a steam bath as crystals begin to form.[1]

-

Filter the crystallized trimethylammonium chloride periodically, dry it in an air bath at 100–110°C, and store it in a tightly sealed container.[1]

Characterization Protocols

-

Prepare a solution of trimethylammonium chloride in a deuterated solvent (e.g., D₂O or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for soluble samples).

-

Acquire the FTIR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and any significant fragment ions.

Visualizations

Caption: Synthesis of Trimethylammonium Chloride from Trimethylamine and HCl.

Caption: Synthesis from Ammonium Chloride and Paraformaldehyde.

Caption: Characterization Workflow for Trimethylammonium Chloride.

Conclusion

This technical guide has detailed the synthesis and characterization of trimethylammonium chloride, providing comprehensive experimental protocols and an overview of the analytical techniques required for its identification and purity assessment. The information presented herein is intended to serve as a practical resource for chemists and pharmaceutical scientists, facilitating the efficient and accurate production and analysis of this important chemical compound.

References

Unraveling the Thermal Degradation of Triammonium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition mechanism of triammonium phosphate ((NH₄)₃PO₄), a compound of interest in various chemical and pharmaceutical applications. Understanding its thermal stability and decomposition pathway is critical for its effective use and handling. This document provides a comprehensive overview of the decomposition process, supported by experimental data from related compounds, detailed experimental protocols, and visual representations of the decomposition pathway.

Core Mechanism of Decomposition

Triammonium phosphate is an inherently unstable compound that readily decomposes upon heating. The decomposition is a multi-stage process involving the sequential loss of ammonia (NH₃) and water (H₂O), leading to the formation of various ammonium phosphates and ultimately polyphosphoric acids.

The thermal decomposition of the hydrated form, triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O), commences with the loss of its water of hydration. This is followed by a series of deammonation steps. The initial decomposition yields diammonium hydrogen phosphate ((NH₄)₂HPO₄) and ammonia.[1] As the temperature increases, diammonium phosphate further decomposes to monoammonium phosphate (NH₄H₂PO₄) and another molecule of ammonia.[1] Monoammonium phosphate, being more thermally stable, decomposes at higher temperatures to form polyphosphoric acids through the loss of ammonia and water.

Quantitative Decomposition Data

Table 1: Thermal Decomposition of Diammonium Phosphate ((NH₄)₂HPO₄)

| Temperature Range (°C) | Mass Loss (%) | Evolved Products | Solid Residue |

| ~70 - 170 | ~13 | NH₃ | NH₄H₂PO₄ |

Note: Data synthesized from qualitative descriptions in the literature.[1][2]

Table 2: Thermal Decomposition of Monoammonium Phosphate (NH₄H₂PO₄)

| Temperature Range (°C) | Mass Loss (%) | Evolved Products | Solid Residue |

| >190 | Variable | NH₃, H₂O | Polyphosphoric Acids |

Note: Data synthesized from qualitative descriptions in the literature.

Visualizing the Decomposition Pathway

The stepwise decomposition of triammonium phosphate can be visualized as a linear progression of reactions, each triggered by an increase in temperature.

Caption: Stepwise thermal decomposition of triammonium phosphate.

Experimental Protocols

To investigate the thermal decomposition of triammonium phosphate, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended. The following protocol is a generalized procedure based on best practices for analyzing inorganic salts.